1-(3-Ethylazetidin-3-yl)propan-1-one is an organic compound classified within the azetidine family, characterized by its four-membered nitrogen-containing heterocycle. Its molecular formula is , and it features a unique azetidine ring structure with an ethyl substituent at the 3-position, contributing to its distinct chemical properties and potential applications in various fields of research and industry.
Methods of Synthesis
The synthesis of 1-(3-Ethylazetidin-3-yl)propan-1-one typically involves a nucleophilic substitution reaction. A common method includes the reaction of ethylamine with a precursor such as 3-chloropropan-1-one under basic conditions. The nucleophilic attack by ethylamine on the carbonyl carbon of 3-chloropropan-1-one leads to the formation of the azetidine ring.
Technical Details
Structure and Data
The molecular structure of 1-(3-Ethylazetidin-3-yl)propan-1-one can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 1-(3-Ethylazetidin-3-yl)propan-1-one |
| InChI | InChI=1S/C8H15NO/c1-3-7(10)8(4-2)5-9-6-8/h9H,3-6H2,1-2H3 |
| InChI Key | BGQCGJTVHZVVJA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1(CNC1)CC |
The structure reveals a carbon chain attached to an azetidine ring, which influences its reactivity and interactions with biological targets.
Reactions
1-(3-Ethylazetidin-3-yl)propan-1-one can undergo various chemical reactions:
Technical Details
The specific conditions for these reactions often depend on the desired end product and may involve different reagents and catalysts tailored for optimal yield.
The mechanism of action for 1-(3-Ethylazetidin-3-yl)propan-1-one is primarily linked to its interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding, which can lead to diverse biological responses depending on the context of its application. Research is ongoing to elucidate these pathways further, particularly regarding its potential therapeutic effects.
Physical Properties
The physical properties of 1-(3-Ethylazetidin-3-yl)propan-1-one include:
Chemical Properties
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Due to its azetidine structure, it exhibits unique reactivity that is being explored in various chemical contexts .
1-(3-Ethylazetidin-3-yl)propan-1-one has several scientific applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5